1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one
Description
The compound 1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one is a pyridine-based ketone featuring a trifluoromethyl (-CF₃) group at position 5 and a methanesulfonyl (-SO₂CH₃) substituent at position 2. This structure combines electron-withdrawing groups (EWGs) that enhance stability and modulate reactivity, making it a candidate for agrochemical or pharmaceutical applications.
Properties
IUPAC Name |
1-[3-methylsulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3S/c1-5(14)8-7(17(2,15)16)3-6(4-13-8)9(10,11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDSYMGTEUMPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one involves several steps. One common method includes the reaction of 3-methanesulfonyl-5-(trifluoromethyl)pyridine with ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects and pharmacokinetics.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The methanesulfonyl and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The substituents on the pyridine ring significantly influence molecular weight, polarity, and reactivity. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group enhances lipophilicity and metabolic stability across all analogs. Methanesulfonyl (-SO₂CH₃) in the target compound likely increases acidity and reactivity compared to morpholino (-N-morpholine) or chloro substituents .
- Synthesis Challenges: Chloro-substituted analogs (e.g., II.1.e) faced recovery of starting materials due to steric and electronic hindrance, suggesting similar hurdles for methanesulfonyl variants .
Claisen Condensation ():
Ketones like II.1.e underwent Claisen condensation with trifluoroethyl trifluoroacetate, yielding products with >80% efficiency. This method is viable for methanesulfonyl analogs if steric effects are mitigated .
Column Chromatography ():
Morpholino-substituted ketones (e.g., 3an) were purified using EtOAc/hexanes, indicating compatibility with polar substituents .
Limitations:
Physicochemical and Spectroscopic Data
- NMR/HRMS: Morpholino derivatives () showed distinct ¹³C NMR peaks at δ 195.6 (ketone C=O), while chloro analogs () displayed downfield shifts due to EWGs .
- Thermal Stability: Pyrimidine-based ketones () exhibited lower boiling points (~167°C) compared to bulkier pyridine analogs .
Biological Activity
1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one, with the CAS number 1400872-34-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its efficacy against various biological targets.
- Molecular Formula : C₉H₈F₃NO₃S
- Molecular Weight : 267.23 g/mol
- Melting Point : 160 - 162 °C
- Purity : ≥ 97%
Anticancer Properties
Recent studies have explored the anticancer potential of this compound, particularly its cytotoxic effects on various cancer cell lines. For instance:
- IC50 Values : The compound exhibited varying IC50 values against different cancer cell lines, indicating its selective cytotoxicity. In a study involving multiple cell lines, it was found that the compound had significant activity against breast cancer cells (MDA-MB-231), with IC50 values reported in the low micromolar range .
The proposed mechanisms of action for this compound include:
- Inhibition of Key Signaling Pathways : The compound is believed to interfere with critical signaling pathways such as PI3K-Akt-mTOR, which are often deregulated in cancer .
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptosis in cancer cells through the activation of caspases and the production of reactive oxygen species (ROS) .
Study 1: Cytotoxicity Assessment
In a detailed cytotoxicity assessment, researchers evaluated the effects of this compound on several cancerous and non-cancerous cell lines:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MDA-MB-231 (Breast) | 6.59 | High |
| 4T1 (Breast) | 13.23 | Moderate |
| MRC-5 (Lung) | >200 | Low |
The results indicated that this compound displayed significant selectivity towards cancer cells compared to normal lung cells .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets involved in cancer progression. The results showed promising interactions with proteins associated with tumor growth, suggesting a potential role as an inhibitor in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
